12-Hydroxyhexadecanoic acid
Overview
Description
12-Hydroxyhexadecanoic acid: is a long-chain fatty acid with the molecular formula C16H32O3 12-hydroxy palmitic acid . This compound is characterized by the presence of a hydroxyl group at the 12th carbon position of the hexadecanoic acid chain. It is a significant intermediate in the synthesis of various industrial and biological products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxyhexadecanoic acid can be synthesized through the hydroxylation of hexadecanoic acid. One common method involves the use of microbial enzymes, such as those from the genus Candida, which can hydroxylate fatty acids at specific positions .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of castor oil, which contains ricinoleic acid. The hydrogenation process converts ricinoleic acid into this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Hydroxyhexadecanoic acid can undergo oxidation to form keto acids.
Reduction: The hydroxyl group can be reduced to form hexadecanoic acid.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products Formed:
Oxidation: Formation of keto acids.
Reduction: Formation of hexadecanoic acid.
Esterification: Formation of esters of this compound.
Scientific Research Applications
Chemistry: 12-Hydroxyhexadecanoic acid is used as a precursor in the synthesis of various polymers and surfactants. It is also used in the production of lubricants and plasticizers .
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes .
Medicine: This compound is investigated for its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties .
Industry: this compound is used in the production of cosmetics, detergents, and other personal care products due to its surfactant properties .
Mechanism of Action
The mechanism of action of 12-hydroxyhexadecanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, which can affect the fluidity and function of cell membranes. Additionally, it can be metabolized by enzymes such as fatty acid hydroxylases, influencing various metabolic pathways .
Comparison with Similar Compounds
12-Hydroxystearic acid: Similar in structure but with an additional two carbon atoms.
16-Hydroxyhexadecanoic acid: Hydroxyl group at the 16th position instead of the 12th.
Ricinoleic acid: Contains a hydroxyl group at the 12th position but has an unsaturated bond.
Uniqueness: 12-Hydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of specialized polymers and surfactants .
Properties
IUPAC Name |
12-hydroxyhexadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-12-15(17)13-10-8-6-4-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLJMBUCOXFMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574510 | |
Record name | 12-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83646-62-2 | |
Record name | 12-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83646-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Hydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Hydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112190 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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